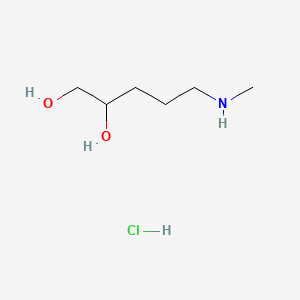
5-(Methylamino)pentane-1,2-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylamino)pentane-1,2-diol hydrochloride: is a chemical compound with the molecular formula C6H15NO2·HCl It is a derivative of pentane and contains both an amino group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylamino)pentane-1,2-diol hydrochloride typically involves the reaction of 5-chloropentane-1,2-diol with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{5-chloropentane-1,2-diol} + \text{methylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(Methylamino)pentane-1,2-diol hydrochloride can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Methylamino)pentane-1,2-diol hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical reactions.
Biology: In biological research, this compound may be used as a building block for the synthesis of biologically active molecules. It can be incorporated into larger structures to study their effects on biological systems.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(Methylamino)pentane-1,2-diol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 5-Aminopentane-1,2-diol hydrochloride
- 5-(Dimethylamino)pentane-1,2-diol hydrochloride
- 5-(Ethylamino)pentane-1,2-diol hydrochloride
Comparison: 5-(Methylamino)pentane-1,2-diol hydrochloride is unique due to the presence of a methylamino group, which imparts specific chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. The presence of the methyl group can influence the compound’s interactions with other molecules, making it distinct in its applications.
Propiedades
Fórmula molecular |
C6H16ClNO2 |
|---|---|
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
5-(methylamino)pentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-7-4-2-3-6(9)5-8;/h6-9H,2-5H2,1H3;1H |
Clave InChI |
RZPXYFGTSTVVRK-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC(CO)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


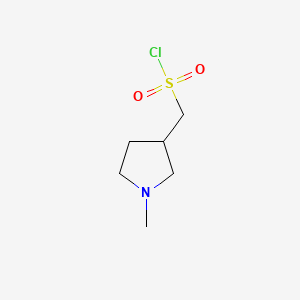
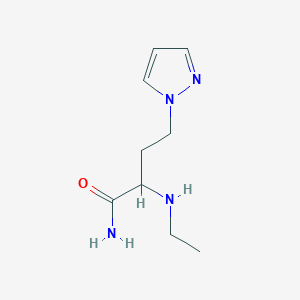
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)
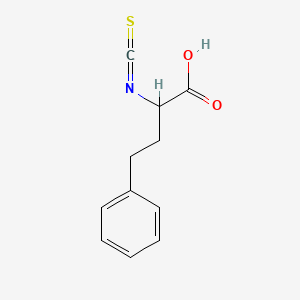
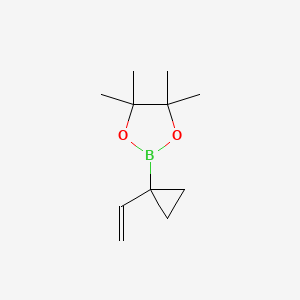
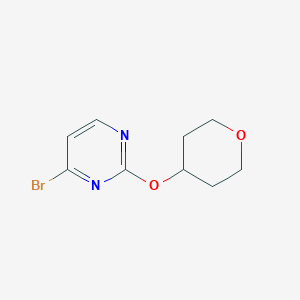
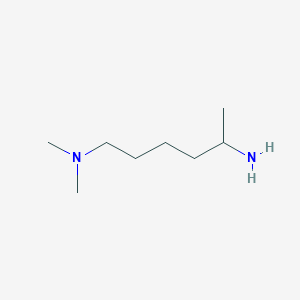
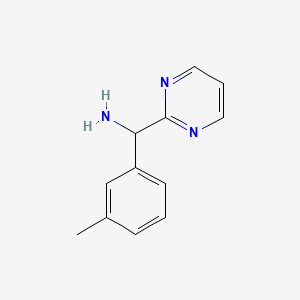
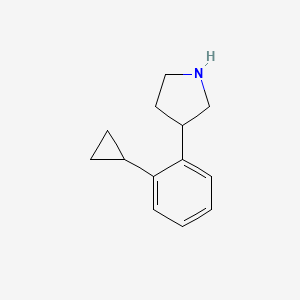
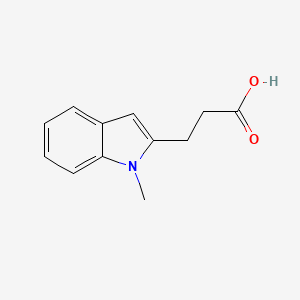
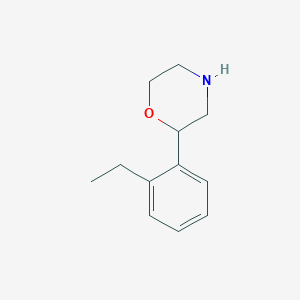
![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)


